3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule. It features a unique combination of furan, thiazolidine, and pyridopyrimidine moieties, which contribute to its diverse chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the condensation of furan-2-ylmethylamine with a thiazolidine derivative, followed by cyclization and functional group modifications to introduce the pyridopyrimidine core. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The thiazolidine moiety can be reduced to thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while nucleophilic substitution at the pyridopyrimidine core can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other heterocyclic compounds containing furan, thiazolidine, and pyridopyrimidine moieties.
Indole Derivatives: These compounds share similar biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C21H20N4O4S2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N4O4S2/c1-13-5-2-8-24-18(13)23-17(22-7-4-9-26)15(19(24)27)11-16-20(28)25(21(30)31-16)12-14-6-3-10-29-14/h2-3,5-6,8,10-11,22,26H,4,7,9,12H2,1H3/b16-11- |
InChI Key |
LRHUQNWKGZFTKR-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCO |
Origin of Product |
United States |
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